Aceanthrylene
CAS No.: 202-03-9
Cat. No.: VC1689794
Molecular Formula: C16H10
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 202-03-9 |
|---|---|
| Molecular Formula | C16H10 |
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | aceanthrylene |
| Standard InChI | InChI=1S/C16H10/c1-2-7-14-12(4-1)10-13-6-3-5-11-8-9-15(14)16(11)13/h1-10H |
| Standard InChI Key | JDPAVWAQGBGGHD-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C3=C4C(=CC=CC4=CC2=C1)C=C3 |
| Canonical SMILES | C1=CC=C2C3=C4C(=CC=CC4=CC2=C1)C=C3 |
Introduction
Chemical Structure and Properties
Aceanthrylene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₆H₁₀ . Its defining structural feature is an unsaturated five-membered ring that is ortho- and peri-fused to the 1- and 9-positions of anthracene . This unique arrangement creates a non-benzenoid polycyclic system with distinct chemical and electronic properties.
The compound is formally identified through several nomenclature systems:
Table 1: Physical and Chemical Properties of Aceanthrylene
While detailed physical property data is limited in the available literature, aceanthrylene likely exhibits characteristics typical of polycyclic aromatic hydrocarbons, including low water solubility, high melting point, and strong UV-visible absorption properties due to its extended π-electron system.
Historical Development and Synthesis Methods
The synthesis of aceanthrylene has evolved significantly since its first reports in the chemical literature. The compound was first synthesized in the early 1980s, with important synthetic approaches published in the Journal of Organic Chemistry in 1984 .
Synthetic Approaches
Multiple synthetic routes have been developed to produce aceanthrylene efficiently:
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Palladium-Catalyzed Formation: A significant advancement in aceanthrylene synthesis was reported by Dang and Garcia-Garibay, who developed a palladium-catalyzed method for the peri-cyclopentenelation of aromatic compounds . This approach represented a simpler method for constructing the challenging cyclopenta-fused structure.
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Traditional Organic Synthesis: Earlier approaches relied on traditional organic chemistry techniques, including cyclization reactions of appropriate precursors and ring-forming reactions on anthracene derivatives .
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Improved Methods: Subsequent research improved the yield and efficiency of aceanthrylene synthesis, with methods published in 1987 achieving better results .
Related Synthetic Challenges
The synthesis of more complex derivatives presents additional challenges. For example, attempts to synthesize cyclopenta[hi]aceanthrylene have been documented, demonstrating the ongoing interest in expanding the family of aceanthrylene-based compounds . These synthetic efforts often involve multiple steps, including reduction reactions and specialized coupling techniques.
Table 2: Key Synthesis Methods for Aceanthrylene
Chemical Reactivity and Transformations
Aceanthrylene exhibits reactivity patterns characteristic of polycyclic aromatic hydrocarbons, but with distinctive features related to its cyclopenta-fused structure.
Hydrogenation Reactions
One well-documented transformation of aceanthrylene is its hydrogenation. Researchers from Kyushu University demonstrated that aceanthrylene can undergo facile hydrogenation when coordinated to triruthenium carbonyl clusters . This coordination chemistry allows for selective hydrogenation, leading to the formation of 4,5-dihydroaceanthrylene. Notably, this research represented the first successful isolation of this partially hydrogenated derivative .
The hydrogenation process involves:
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Coordination of aceanthrylene to the triruthenium cluster as a face-capping ligand
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Activation of molecular hydrogen by the metal complex
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Selective hydrogen transfer to the aceanthrylene ligand
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Release of the hydrogenated product through treatment with carbon monoxide
This process demonstrates the potential of organometallic complexes to facilitate controlled transformations of aceanthrylene that might be challenging through conventional organic chemistry approaches.
Derivatives and Related Compounds
Aceanthrylene serves as a structural foundation for numerous more complex polycyclic aromatic hydrocarbons. These derivatives extend the basic aceanthrylene framework through additional ring fusions or structural modifications.
Major Derivatives
Several significant derivatives and related compounds have been documented in the scientific literature:
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Benz[l]aceanthrylene: A larger polycyclic aromatic hydrocarbon (C₂₀H₁₂) that incorporates the aceanthrylene core with additional fused benzene rings .
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11H-Benz[bc]aceanthrylene: Also known as 1,12-Methylenebenz(a)anthracene, this compound (C₁₉H₁₂) represents another structural variation of the aceanthrylene framework .
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Naphth(2,3-a)aceanthrylene: A more complex PAH (C₂₄H₁₄) that further extends the aceanthrylene structure through additional naphthalene-type fusion.
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Functionalized Derivatives: Synthetic efforts have produced functionalized aceanthrylene derivatives, including 2,7-bis((trimethylsilyl)ethynyl)cyclopenta[hi]aceanthrylene and 2,7-dimethylcyclopenta[hi]aceanthrylene .
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Hydrogenated Derivatives: 4,5-dihydroaceanthrylene represents an important partially reduced derivative that has been isolated through metal-mediated hydrogenation processes .
Table 3: Key Aceanthrylene Derivatives and Related Compounds
These derivatives demonstrate the structural versatility of the aceanthrylene framework and its potential as a building block for more complex aromatic systems with diverse properties.
Research Applications and Significance
Aceanthrylene has several important applications in scientific research, particularly in the fields of organic chemistry, material science, and environmental studies.
Fundamental Chemical Research
As a non-benzenoid polycyclic aromatic hydrocarbon, aceanthrylene provides valuable insights into the structural, electronic, and reactive properties of cyclopenta-fused aromatic systems. Its study has contributed to the broader understanding of aromaticity, π-electron delocalization, and structure-property relationships in non-alternant PAHs .
Organometallic Chemistry
Aceanthrylene has demonstrated significant utility in organometallic chemistry, particularly as a ligand for transition metal complexes. Research has shown that it can function as a hemilabile μ3-ligand for triruthenium carbonyl clusters, facilitating interesting transformations including hydrogenation reactions . This property makes aceanthrylene valuable for studying metal-ligand interactions and developing new catalytic systems.
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